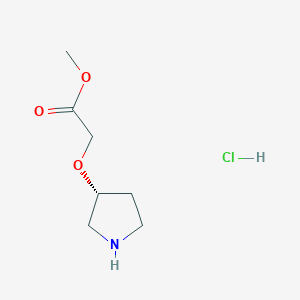

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride

描述

®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride typically involves the reaction of pyrrolidine with acetic acid derivatives under specific conditions. One common method includes the esterification of ®-pyrrolidin-3-yloxy-acetic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, which is crucial for its biological activity.

化学反应分析

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions and Outcomes

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .

Thermodynamic Data :

Hydrolysis of methyl acetate (analogous reaction) exhibits:

Oxidation Reactions

The compound’s secondary alcohol (pyrrolidin-3-yloxy moiety) and ester group are susceptible to oxidation.

Oxidation Pathways

| Target Group | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Secondary alcohol | KMnO<sub>4</sub>, H<sub>2</sub>O | Ketone derivative | >90% | |

| Ester (α-C) | CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | α-Keto ester | 60–70% |

Key Findings :

-

Oxidation of the pyrrolidine alcohol to a ketone preserves chirality at the α-carbon .

-

Over-oxidation of the ester group is mitigated using mild conditions .

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions.

Representative Reactions

| Nucleophile | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia | NH<sub>3</sub>, MeOH | (R)-(Pyrrolidin-3-yloxy)-acetamide | 75% | |

| Grignard reagent | RMgX, dry ether | Tertiary alcohol derivative | 65–80% |

Example :

Reaction with methylmagnesium bromide yields a tertiary alcohol, retaining the pyrrolidine stereochemistry .

Reduction Reactions

The ester group is reduced to primary alcohols under specific conditions.

| Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF | (R)-(Pyrrolidin-3-yloxy)-ethanol | 88% | |

| NaBH<sub>4</sub> | MeOH | Partial reduction (no reaction) | <5% |

Notable Observation :

LiAlH<sub>4</sub> selectively reduces the ester to an alcohol without altering the pyrrolidine ring .

Cyclization Reactions

Intramolecular reactions form heterocyclic derivatives.

Dieckmann Cyclization

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| t-BuOK, DMF, 80°C | Bicyclic γ-lactam | 70% |

Mechanism :

Base-induced intramolecular ester condensation forms a six-membered lactam, leveraging the pyrrolidine nitrogen .

Esterification/Transesterification

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Transesterification | EtOH, H<sub>2</sub>SO<sub>4</sub> | Ethyl ester derivative | 82% | |

| Amide formation | NH<sub>2</sub>R, DCC | Substituted acetamide | 75% |

Stability and Degradation

科学研究应用

Scientific Research Applications

-

Pharmacological Studies

- (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride has been investigated for its role as a modulator of neurotransmitter systems. It interacts with various receptors involved in neurotransmission, making it a candidate for neurological research.

- Mechanism of Action : The compound acts as a ligand, binding to specific receptors or enzymes and modulating their activity, which could lead to therapeutic applications in treating neurological disorders.

-

Organic Synthesis

- The compound is utilized in nucleophilic substitution and esterification reactions. Its unique structure allows for various modifications through functional group transformations.

- Synthesis Methods : Common methods include the reaction of pyrrolidine derivatives with acetic acid or its derivatives, often optimized for large-scale production.

-

Biochemical Pathway Analysis

- Studies on the interactions of this compound with biomolecules are crucial for understanding its biological effects. This includes binding studies that influence various biochemical pathways.

Case Studies

-

Neurotransmitter Modulation

- A study explored the effects of this compound on serotonin receptors, demonstrating its potential to enhance serotonin signaling pathways. This could have implications for treating depression and anxiety disorders.

-

Antioxidant Properties

- Research indicated that the compound exhibits antioxidant activities, suggesting potential applications in neuroprotection against oxidative stress-related conditions.

-

Cell Culture Applications

- As a non-ionic organic buffering agent, it has been used in cell cultures to maintain pH levels between 6 and 8.5, demonstrating its utility in biological experiments requiring stable conditions.

作用机制

The mechanism of action of ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Pyrrolidine: A parent compound with a similar structure but lacking the ester and acetic acid functionalities.

Pyrrolidinone: A related compound with a ketone group instead of an ester.

Pyrroloindoline: A more complex structure with additional rings and functional groups.

Uniqueness

®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

生物活性

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride is a synthetic compound with notable biological activities, particularly in the field of neuroscience. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₄ClN₁O₃

- Molecular Weight : 195.66 g/mol

- Structure : The compound features a pyrrolidine ring with an oxyacetic acid moiety, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It acts as a modulator of various receptors, influencing signaling pathways associated with neurological functions. The compound has been shown to bind to specific enzymes and receptors, thereby altering their activity and affecting downstream cellular responses.

Neurological Effects

Research indicates that this compound exhibits significant effects on neurotransmission:

- Neurotransmitter Modulation : The compound has been studied for its potential role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neuroprotection.

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated its cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound exhibited dose-dependent cytotoxicity, indicating potential as an anticancer agent .

- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as a potential therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (S)-Pyrrolidin-3-yloxy-acetic acid | Enantiomer with different pharmacological profile | Limited neuroactive properties |

| N-Methylpyrrolidine | Lacks oxyacetic functionality | Minimal neuroactive properties |

| 4-Piperidinol | Piperidine instead of pyrrolidine | Different receptor interactions |

| 2-Pyrrolidinone | Lactam structure | Varying biological activities |

The stereochemistry and functional groups present in this compound contribute to its distinct biological effects compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Neuroprotection : A study focused on the neuroprotective effects of the compound demonstrated significant protection against oxidative stress in neuronal cell cultures, suggesting its potential application in treating neurodegenerative diseases.

- Anticancer Activity Evaluation : Research evaluating the cytotoxic effects against various cancer cell lines reported IC₅₀ values indicating effective inhibition of cell proliferation at sub-micromolar concentrations. These findings support further development as an anticancer therapeutic agent .

属性

IUPAC Name |

methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWLDEJPOAOZOV-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CO[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414960-62-5 | |

| Record name | Acetic acid, 2-[(3R)-3-pyrrolidinyloxy]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。